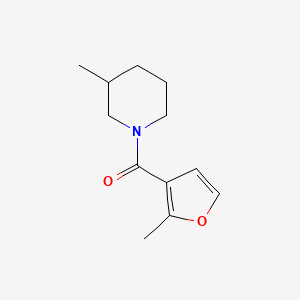
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone, also known as MFM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MFM is a member of the piperidine family and has a unique chemical structure that makes it an attractive candidate for use in various fields of research. In
科学的研究の応用
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has shown promise in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been used as a tool to study the role of the dopaminergic system in addiction and reward pathways. In pharmacology, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been used to investigate the effects of various drugs on the central nervous system. In medicinal chemistry, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been explored as a potential lead compound for the development of new drugs targeting the dopaminergic system.
作用機序
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at this receptor site. The dopamine D3 receptor is primarily located in the mesolimbic system of the brain, which is involved in reward and motivation pathways. By blocking the activity of dopamine at this receptor site, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone can modulate the activity of these pathways and potentially be used to treat addiction and other related disorders.
Biochemical and Physiological Effects:
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects, including changes in dopamine release, locomotor activity, and drug-seeking behavior. In animal studies, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to reduce the expression of certain genes involved in drug-seeking behavior, suggesting that it may have a long-term impact on addiction-related behaviors.
実験室実験の利点と制限
One advantage of using (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of the mesolimbic system. Additionally, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has a relatively low toxicity profile, making it a safer alternative to other compounds used in addiction research. However, one limitation of (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone. One potential area of exploration is the development of new drugs based on the structure of (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone that could be used to treat addiction and related disorders. Additionally, further research is needed to understand the long-term effects of (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone on addiction-related behaviors and the potential for its use in clinical settings. Finally, the development of new techniques for administering (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone, such as nanotechnology-based delivery systems, could improve its efficacy and usability in lab experiments.
合成法
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-methylfuran-3-carboxylic acid with 3-methylpiperidine and subsequent reduction of the resulting intermediate. The purity of (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone can be improved through the use of various purification techniques, such as column chromatography and recrystallization.
特性
IUPAC Name |
(2-methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-3-6-13(8-9)12(14)11-5-7-15-10(11)2/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAXTDFSYBLZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

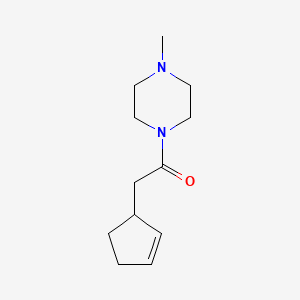

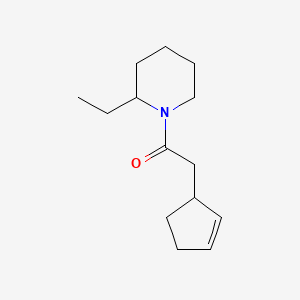

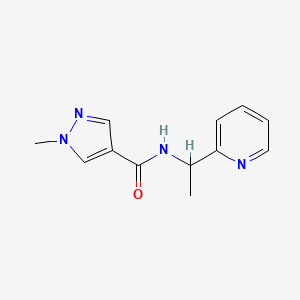

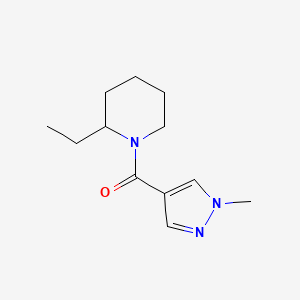


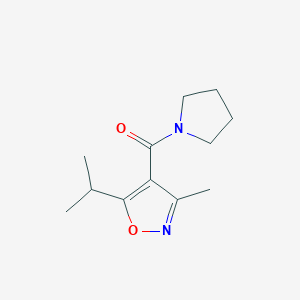


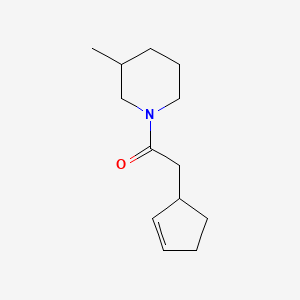
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)